7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline 7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.: 1781506-90-8
VCID: VC6453736
InChI: InChI=1S/C9H9BrClN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4,12H,1-2,5H2
SMILES: C1CC2=C(C(=C(C=C2)Br)Cl)NC1
Molecular Formula: C9H9BrClN
Molecular Weight: 246.53

7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline

CAS No.: 1781506-90-8

Cat. No.: VC6453736

Molecular Formula: C9H9BrClN

Molecular Weight: 246.53

* For research use only. Not for human or veterinary use.

7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline - 1781506-90-8

Specification

CAS No. 1781506-90-8
Molecular Formula C9H9BrClN
Molecular Weight 246.53
IUPAC Name 7-bromo-8-chloro-1,2,3,4-tetrahydroquinoline
Standard InChI InChI=1S/C9H9BrClN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4,12H,1-2,5H2
Standard InChI Key DNYIIBGAKKKZBD-UHFFFAOYSA-N
SMILES C1CC2=C(C(=C(C=C2)Br)Cl)NC1

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The core structure of 7-bromo-8-chloro-1,2,3,4-tetrahydroquinoline consists of a quinoline backbone reduced at the 1,2,3,4-positions, resulting in a partially saturated six-membered nitrogen-containing ring fused to an aromatic benzene ring. The bromine atom at position 7 and chlorine at position 8 introduce steric and electronic effects that modulate the compound’s reactivity. The molecular formula is C₉H₈BrClN, with a molecular weight of 274.53 g/mol (calculated from atomic weights).

Key structural features include:

  • Planar aromatic region: The benzene ring provides a rigid, electron-rich platform for π-π interactions.

  • Saturated piperidine ring: Enhances solubility in polar solvents compared to fully aromatic quinolines.

  • Halogen substituents: Bromine’s polarizability and chlorine’s electronegativity create regions of electron density imbalance, facilitating nucleophilic and electrophilic reactions .

Spectroscopic Properties

While experimental data for 7-bromo-8-chloro-1,2,3,4-tetrahydroquinoline are scarce, analogs such as 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline offer predictive insights:

  • ¹H NMR: Expected signals include aromatic protons (δ 6.8–7.2 ppm), methylene groups adjacent to nitrogen (δ 2.8–3.2 ppm), and saturated ring protons (δ 1.5–2.5 ppm) .

  • ¹³C NMR: Halogenated carbons (C-7 and C-8) typically resonate at δ 110–130 ppm due to deshielding effects .

  • Mass spectrometry: Predicted molecular ion peak at m/z 274 (M⁺), with fragmentation patterns involving loss of Br (79.9 amu) and Cl (35.5 amu) .

Synthesis and Modification

Catalytic Hydroaminoalkylation

A titanium-catalyzed hydroaminoalkylation of ortho-chlorostyrenes with secondary amines, followed by intramolecular Buchwald–Hartwig amination, provides a robust pathway to tetrahydroquinolines . Adapting this method for 7-bromo-8-chloro-1,2,3,4-tetrahydroquinoline would involve:

  • Substrate preparation: Ortho-chlorostyrene derivatives pre-functionalized with bromine at the 7th position.

  • Catalytic cycle: A 2,6-bis(phenylamino)pyridinato titanium complex facilitates C–H activation and amine addition with >90% regioselectivity .

  • Cyclization: Palladium-catalyzed coupling to form the saturated ring, achieving yields of 70–85% in model systems .

Alternative Routes

  • Friedländer synthesis: Condensation of aminobenzaldehydes with ketones, though limited by halogen compatibility.

  • Reductive amination: Suitable for introducing nitrogen but challenging in the presence of halogens.

Physicochemical Properties

Solubility and Stability

PropertyValue/Description
Solubility in DMSO≥50 mg/mL (predicted)
Storage conditions-20°C, inert atmosphere
StabilitySensitive to light and humidity

Reactivity Profile

  • Nucleophilic aromatic substitution: Chlorine at position 8 is more reactive than bromine at position 7 due to lower bond dissociation energy (Cl: 328 kJ/mol vs. Br: 285 kJ/mol) .

  • Cross-coupling reactions: Suzuki-Miyaura coupling feasible at the bromine site using palladium catalysts .

  • Oxidation: The saturated ring can undergo dehydrogenation to form fully aromatic quinolines under strong oxidizing conditions .

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey Differences
6-Bromo-8-chloro-THQBr (6), Cl (8)Altered regiochemistry affects reactivity
7-Bromo-8-fluoro-THQBr (7), F (8)Fluorine’s electronegativity enhances polarity
7-Bromo-THQBr (7)Lacks chlorine, reducing electrophilicity

The 7-bromo-8-chloro derivative’s dual halogenation offers a balance between reactivity (Cl) and steric bulk (Br), making it a versatile intermediate for further functionalization .

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